molecular formula C16H19NO5S3 B4015111 3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate

3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate

Cat. No. B4015111
M. Wt: 401.5 g/mol
InChI Key: PNNUVMRPDOCUEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno and benzothiepin compounds often involves complex organic reactions, including cycloadditions and substitutions. For instance, Iwakawa et al. described a one-pot synthesis of dimethylamino benzothiazine dioxides through cycloaddition reactions, which could offer insights into similar methods for synthesizing the compound (Iwakawa et al., 1991).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was determined by X-ray crystallography, providing a model for understanding the structural aspects of the subject compound (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving dimethylaminomethyl derivatives of benzothiazepines and related compounds include nucleophilic substitutions and cycloadditions. For instance, Tarasiuk et al. explored the reactivity of dimethylaminomethylene derivatives with various nucleophiles, shedding light on potential reactivity pathways for our compound of interest (Tarasiuk et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a critical role in the compound's application and handling. While specific data on our compound might not be readily available, studies on similar substances can provide valuable insights. For example, the solid-state structure of analogs has been explored through X-ray diffraction methods to understand their crystalline forms and stability (Corey et al., 1979).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical species, are essential for comprehending the compound's potential applications and safety measures. Research on similar molecules, such as the synthesis and reactivity of benzothiazepine derivatives, provides a foundation for predicting the chemical behavior of our target compound (Atwal et al., 1987).

properties

IUPAC Name

3-[(dimethylamino)methyl]-1-methyl-5H-thieno[3,4-c][2]benzothiepin-10-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2.H2O4S/c1-10-14-15(18)12-7-5-4-6-11(12)9-19-16(14)13(20-10)8-17(2)3;1-5(2,3)4/h4-7H,8-9H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNUVMRPDOCUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(S1)CN(C)C)SCC3=CC=CC=C3C2=O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7117785

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate
Reactant of Route 2
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate
Reactant of Route 3
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate
Reactant of Route 4
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate
Reactant of Route 5
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate
Reactant of Route 6
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate

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